4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride
Description
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFSJIGVCSPHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride involves several steps. One common method includes the reaction of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include bases and nucleophiles, which facilitate the substitution of the sulfonyl chloride group . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is used in chemistry for the synthesis of other compounds, in biology for studying enzyme inhibition, and in medicine for developing potential therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
A. 4-(Acetylamino)benzenesulfonyl Chloride (Compound 12)
- Structure: Features an acetylamino group (-NHCOCH₃) at the para position.
- Synthesis : Prepared via chlorosulfonation of N-phenylacetamide at 60°C, yielding 85% as a white powder .
- Properties: Reported melting point and IR data align with literature, suggesting stability comparable to other sulfonyl chlorides. The acetylamino group may reduce electrophilicity at the sulfonyl chloride compared to the methylimidazole variant due to resonance effects.
B. 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride
C. Benzenesulfonyl Chloride (Parent Compound)
- Structure: No substituents on the benzene ring.
- Reactivity : Highly reactive due to unhindered sulfonyl chloride group but lacks regioselectivity in derivatization. Safety data highlight corrosivity and acute toxicity (GHS Class 1B), necessitating stringent handling .
Biological Activity
4-(1-Methylimidazol-2-yl)benzenesulfonyl chloride is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound exhibits various interactions with biomolecules, making it a candidate for further research in therapeutic applications. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride can be represented as follows:
- Molecular Formula : C10H10ClN2O2S
- Molecular Weight : 244.72 g/mol
The presence of the sulfonyl chloride group enhances its reactivity, allowing it to participate in various chemical reactions that can lead to the formation of biologically active derivatives.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 18 |
| Bacillus subtilis | 22 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The mechanism by which 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride exerts its antibacterial effects is primarily through inhibition of bacterial enzyme activity. It is believed to interfere with essential biochemical pathways involved in bacterial cell wall synthesis or protein synthesis, leading to cell death.
Study on Antimicrobial Efficacy
In a study conducted by Foroumadi et al., various imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds containing the imidazole moiety, including 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride, showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Synthesis and Characterization
The synthesis of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 1-methylimidazole under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Potential Therapeutic Applications
Given its biological activity, 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride has potential applications in drug development. Its ability to inhibit bacterial growth suggests it could be developed into a new class of antibiotics, particularly useful in treating infections caused by resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
